pentyl 6-deoxy-alpha-L-mannopyranoside
Description
Structure
3D Structure
Properties
CAS No. |
83161-22-2 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-methyl-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m1/s1 |
InChI Key |
MXMLDYZVUZXDAF-XSIKWTSOSA-N |
Isomeric SMILES |
CCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)C)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 6 Deoxy Alpha L Mannopyranoside and Analogous Structures
Chemical Glycosylation Strategies
A variety of chemical methods have been developed to address the challenges of stereoselective glycosylation, each employing different types of glycosyl donors and activation conditions.
Fischer–Helferich Methodologies for Alkyl Glycosides
The Fischer glycosidation is the oldest and most direct method for preparing simple alkyl glycosides. taylorfrancis.com This reaction involves heating a monosaccharide, such as D-mannose, in a large excess of an alcohol, which acts as both the solvent and the glycosyl acceptor, in the presence of a strong acid catalyst. youngin.comdaneshyari.com
The mechanism proceeds through several steps: ring-opening of the pyranose, addition of the alcohol to the resulting acyclic aldehyde, and subsequent ring-closure. nih.govresearchgate.net This process typically results in an equilibrium mixture of α- and β-anomers in both pyranoside and furanoside forms. youngin.com While thermodynamically controlled, the α-glycoside is often the dominant product for mannose. youngin.com The primary drawback of this method is the lengthy reaction time, although microwave-assisted procedures have been shown to dramatically accelerate the process. youngin.com
Table 1: Comparison of Fischer Glycosylation Conditions Use the sliders to filter data based on reaction time and catalyst type.
| Sugar | Alcohol | Catalyst | Conditions | Outcome | Reference |
| D-Mannose | Methanol | Amberlite IRN 120 H+ | Microwave, 10 min | Good yield, α-dominant | youngin.com |
| D-Glucose | Various Alcohols | Strong Acids (e.g., HCl) | Reflux, hours | Equilibrium mixture of glycosides | taylorfrancis.comyoungin.com |
| D-Glucose | 1-Decanol | Zeolite Catalysts | N/A | Decyl glucoside formation | nih.gov |
| Glucose | Aliphatic Alcohols | Dodecylbenzenesulfonic acid | 700 rpm, 24h | Alkyl glucopyranosides in high yields | daneshyari.com |
Utilisation of Anomeric Halides and Thioglycosides in Mannopyranoside Synthesis
Anomeric Halides: Glycosyl halides, particularly bromides and chlorides, are classical glycosyl donors used in methods like the Koenigs-Knorr reaction. nih.govyoutube.com These donors are typically prepared from acetylated sugars. The stereochemical outcome of the glycosylation is strongly influenced by the protecting group at the C2 position. A participating group, such as an acetate, will lead to the formation of a 1,2-trans glycoside (β-mannoside) via a dioxolanium ion intermediate. To achieve the desired 1,2-cis (α) linkage for a mannopyranoside, a non-participating group, like a benzyl (B1604629) ether, is required at the C2 position. umich.edu Activation of the glycosyl halide is accomplished using promoters, often heavy metal salts like silver triflate or silver carbonate. nih.govumich.edu
Thioglycosides: Thioglycosides are highly versatile and stable glycosyl donors that are widely used in modern oligosaccharide synthesis. youtube.commdpi.comnih.gov They are activated by a range of thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic acid like triflic acid (TfOH) or silver triflate (AgOTf). nih.govnih.gov The stability of thioglycosides allows for extensive protecting group manipulations before the final glycosylation step. nih.gov Similar to glycosyl halides, the C2-protecting group strategy is crucial for stereocontrol. The use of a 4,6-O-benzylidene acetal (B89532) on the mannose donor can also influence stereoselectivity by conformationally constraining the pyranose ring. nih.gov
Glycosyl Imidates and Glycosyl Phosphates in Stereoselective Glycosidation
Glycosyl Imidates: Glycosyl trichloroacetimidates are powerful glycosyl donors known for their high reactivity. youtube.com They are formed by reacting a sugar hemiacetal with trichloroacetonitrile (B146778) under basic conditions. The subsequent glycosylation with an alcohol acceptor is promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·Et₂O). youtube.comresearchgate.net These donors are particularly effective with less reactive (disarmed) acceptors. researchgate.net
Glycosyl Phosphates: Glycosyl phosphates have emerged as effective glycosyl donors that can be activated under various conditions to afford either α- or β-glycosides. researchgate.netelsevierpure.com They can be synthesized from glycosyl hemiacetals or other donors. Activation with TMSOTf at low temperatures typically leads to the stereoselective formation of glycosidic bonds. acs.org The stereochemical outcome can be influenced by factors such as solvent and the specific protecting groups on the sugar. researchgate.net For instance, Jacobsen's group has reported that using a bis-thiourea organocatalyst with mannose diphenyl phosphate (B84403) donors can lead to 1,2-cis selective glycosylation. nih.gov
Metal-Catalyzed and Organocatalytic Approaches to Glycoside Bond Formation
Metal-Catalyzed Glycosylation: Transition metal catalysis offers mild and efficient pathways for glycosidic bond formation, often with reduced waste and high stereoselectivity. acs.orgnih.gov Gold(I) catalysts, for example, can activate thioglycosides or glycosyl ortho-alkynylbenzoates for glycosylation. nih.govresearchgate.net Nickel-catalyzed photoreductive cross-coupling reactions have been developed to form C-glycosides, which are structural analogs of O-glycosides, by coupling glycosyl bromides with (hetero)aryl halides. researchgate.net
Organocatalytic Approaches: Organocatalysis provides an alternative to metal-based systems. Chiral phosphoric acids and thiourea (B124793) derivatives have been successfully employed as catalysts in glycosylation reactions. nih.gov These catalysts often operate through hydrogen-bond activation of the glycosyl donor or acceptor. For example, a bis-thiourea catalyst has been shown to promote highly selective β-mannosylation and β-rhamnosylation reactions. nih.gov This approach activates glycosyl diphenyl phosphate donors, facilitating stereoselective glycosylation of a wide range of substrates, including complex natural products. nih.gov
Radical-Mediated Glycosylation Techniques for Advanced Glycoside Synthesis
As an alternative to traditional ionic glycosylation methods, radical-mediated pathways have gained attention for their mild conditions and compatibility with various functional groups. researchgate.net In these methods, a glycosyl radical is generated from a suitable precursor, such as an allyl glycosyl sulfone or a glycosyl halide under photoredox conditions. researchgate.netnih.gov This radical then couples with a nucleophilic acceptor. This approach can overcome some limitations of ionic methods, such as substrate compatibility and strict anhydrous conditions. researchgate.net For instance, a dehydroxylative radical method using copper metallaphotoredox catalysis can directly activate stable 1-hydroxy carbohydrates for N-glycosylation, demonstrating high stereoselectivity. nih.gov
Specific Functionalization of Mannopyranoside and 6-Deoxy-Mannopyranoside Cores for Pentyl Aglycon Introduction
The synthesis of pentyl 6-deoxy-alpha-L-mannopyranoside requires two key transformations: the introduction of the 6-deoxy group and the attachment of the pentyl aglycon.
Synthesis of the 6-Deoxy Core (L-Rhamnose): The 6-deoxy-L-manno configuration is that of L-rhamnose. A common strategy to create this structure is to start from D-mannose. chimia.ch A key intermediate is a D-mannose derivative protected with a 4,6-O-benzylidene acetal. This acetal can undergo reductive cleavage or fragmentation, often using radical conditions, to expose the C4-hydroxyl and deoxygenate the C6 position, yielding a 6-deoxy derivative (rhamnoside). chimia.ch Alternative methods include the conversion of the primary 6-hydroxyl group into a good leaving group (e.g., a tosylate or iodide) followed by reductive removal, for instance, with lithium aluminum hydride. researchgate.netacs.org
Introduction of the Pentyl Aglycon: Once the 6-deoxy-L-mannopyranose core is synthesized and converted into a suitable glycosyl donor (e.g., a thioglycoside, halide, imidate, or phosphate), it can be coupled with pentan-1-ol using one of the glycosylation strategies described previously (Sections 2.1.1-2.1.5). nih.gov To ensure the formation of the desired α-anomer, a non-participating protecting group (e.g., benzyl ether) must be present at the C2 position of the 6-deoxy-mannosyl donor. The choice of glycosylation method will depend on the specific protecting groups present on the sugar core and the desired yield and stereoselectivity.
For example, a protected 6-deoxy-mannosyl thioglycoside can be activated with NIS/AgOTf in the presence of pentanol (B124592) to furnish the protected this compound, which can then be deprotected to yield the final product. nih.gov
Application of Pentenyl Glycosides as Precursors for Pentyl Spacer Functionalization
Pentenyl glycosides are valuable precursors in carbohydrate chemistry, serving as versatile building blocks for the synthesis of a wide array of glycosidic structures, including those with functionalized spacer arms. The terminal double bond of the pentenyl group is amenable to a variety of chemical transformations, allowing for the introduction of different functionalities at a position distal from the sugar moiety. This strategy is particularly useful for creating neoglycoconjugates, which are valuable tools for studying carbohydrate-protein interactions.
The synthesis of branched tetrasaccharide pentenyl glycosides related to the pectic polysaccharide rhamnogalacturonan I has been reported, showcasing the utility of pentenyl glycosides in complex oligosaccharide synthesis. nih.gov In this approach, a rhamnosyl acceptor was coupled with disaccharide donors to form trisaccharide thioglycosides, which were then linked to an n-pentenyl galactoside acceptor. nih.gov This highlights the role of pentenyl glycosides as key intermediates in the assembly of complex glycans containing rhamnose, a 6-deoxy-hexose (B7796470) like 6-deoxy-L-mannose.
While direct examples of the functionalization of this compound from a pentenyl precursor are not extensively detailed in the available literature, the established reactivity of pentenyl glycosides provides a clear blueprint for such transformations. The general approach involves the initial synthesis of a pentenyl 6-deoxy-alpha-L-mannopyranoside. The terminal alkene of this precursor can then be subjected to various reactions, such as:
Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be further oxidized to a carboxylic acid or reduced to an alcohol.
Hydroboration-oxidation: Conversion of the alkene to a terminal alcohol.
Thiol-ene addition: Radical-mediated addition of a thiol to the double bond, introducing a thioether linkage.
Epoxidation: Formation of an epoxide, which can be opened with various nucleophiles.
These transformations allow for the attachment of a wide range of functional groups to the pentyl spacer, including biotin, fluorescent dyes, or linkers for solid-phase synthesis.
Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic approaches have emerged as powerful alternatives to purely chemical methods for the synthesis of glycosides, offering high regio- and stereoselectivity under mild reaction conditions. These methods are particularly advantageous for the synthesis of complex carbohydrates like this compound and its analogues.
Glycoside Hydrolases and Transglycosylation Mechanisms for Glycoside Assembly
Glycoside hydrolases (GHs) are enzymes that naturally catalyze the cleavage of glycosidic bonds. However, under specific conditions, their catalytic activity can be reversed to form new glycosidic linkages through a process called transglycosylation. nih.gov In this kinetically controlled process, a glycosyl moiety is transferred from a donor substrate to an acceptor molecule, which can be an alcohol or another sugar, instead of water. nih.gov
The mechanism of transglycosylation by retaining glycoside hydrolases involves a two-step, double-displacement reaction. An enzymatic nucleophile attacks the anomeric center of the donor substrate, forming a covalent glycosyl-enzyme intermediate. This intermediate is then attacked by an acceptor molecule, leading to the formation of a new glycoside with retention of the anomeric stereochemistry.
Engineered Glycosynthases for Controlled Glycan Synthesis
A significant challenge in using wild-type glycoside hydrolases for synthesis is the competing hydrolysis of both the donor and the product. To overcome this, engineered enzymes called glycosynthases have been developed. nih.govwikipedia.org Glycosynthases are created by mutating the catalytic nucleophile of a retaining glycoside hydrolase, typically to a non-nucleophilic amino acid like alanine (B10760859) or glycine. wikipedia.org This modification eliminates the hydrolytic activity of the enzyme while preserving its ability to catalyze the formation of glycosidic bonds from an activated glycosyl donor (e.g., a glycosyl fluoride) with an opposite anomeric configuration to the natural substrate. wikipedia.org
The mechanism of a glycosynthase involves the displacement of the leaving group of the activated donor by an acceptor alcohol, a reaction facilitated by the enzyme's acid/base catalyst. wikipedia.org This approach has been successfully applied to the synthesis of a variety of oligosaccharides and glycoconjugates with high yields. wikipedia.org Glycosynthases derived from enzymes that act on mannose or fucose residues are particularly relevant for the synthesis of 6-deoxy-mannopyranosides. researchgate.net
Enzymatic Glycosylation of Water-Soluble Alcohols with L-Rhamnose
The enzymatic synthesis of alkyl-alpha-L-rhamnosides, which are structurally analogous to this compound, has been demonstrated using α-L-rhamnosidases. These enzymes can utilize L-rhamnose or rhamnosides as glycosyl donors and various water-soluble alcohols as acceptors.
One study investigated the synthesis of short-chain alkyl-alpha-L-rhamnosides using an α-rhamnosidase through reverse hydrolysis. researchgate.net The yields of the rhamnoside products were found to be dependent on the alcohol acceptor used.
| Acceptor Alcohol | Optimal Alcohol Concentration (%) | Product Yield (%) |
|---|---|---|
| Methanol | 40 | 68 |
| Ethanol | 30 | - |
| Propanol | 10 | - |
| Isopropanol | 20 | 10 |
Another study on the reverse rhamnosylation of various small organic compounds was conducted using a recombinant α-l-rhamnosidase from Aspergillus terreus. researchgate.net A full factorial experimental design was employed to optimize reaction parameters, including temperature, substrate concentrations, and solvent type. researchgate.net
Furthermore, research on an α-L-rhamnosidase from Alternaria sp. L1 demonstrated its utility in synthesizing novel rhamnose-containing chemicals via reverse hydrolysis with various acceptors. researchgate.netplos.orgresearcher.lifenih.gov
| Acceptor | Maximal Yield (%) | Reaction Conditions |
|---|---|---|
| D-Mannitol | 36.1 | 0.4 M L-rhamnose, 0.2 M D-mannitol, pH 6.5, 55°C, 48 h |
| D-Fructose | 11.9 | - |
| Esculin | 17.9 | - |
These studies demonstrate the feasibility of using α-L-rhamnosidases for the synthesis of alkyl rhamnosides, providing a basis for the enzymatic production of this compound.
Chemoenzymatic Strategies for Complex Oligosaccharide Synthesis incorporating Mannopyranosyl Units
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis to enable the efficient construction of complex oligosaccharides. nih.gov These approaches often involve the chemical synthesis of key building blocks, which are then enzymatically elaborated to generate the final target molecule.
The biosynthesis of rhamnose-containing compounds often involves rhamnosyltransferases, which utilize nucleotide-activated sugar donors like dTDP-L-rhamnose. nih.gov Chemoenzymatic approaches can leverage these enzymes for the specific introduction of rhamnose units into an oligosaccharide chain. For instance, a three-enzyme cascade system has been developed for the synthesis of isorhamnetin-3-O-rhamnoside, which includes a rhamnosyltransferase and a UDP-rhamnose regeneration system. mdpi.com This strategy allows for the efficient rhamnosylation of flavonoids. mdpi.com
In the context of complex N-glycans, which often contain mannose residues, chemoenzymatic methods have proven to be particularly powerful. These strategies may involve the chemical synthesis of a core glycan structure, followed by enzymatic extension using specific glycosyltransferases to add mannose or other sugar units. The development of efficient chemoenzymatic methods is crucial for producing structurally defined oligosaccharides and their analogs, which can be used to study their biological roles and as potential vaccine candidates.
Advanced Spectroscopic and Structural Characterization of Pentyl 6 Deoxy Alpha L Mannopyranoside Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of glycosides, providing detailed information about the anomeric configuration and the linkages between sugar units. For pentyl 6-deoxy-alpha-L-mannopyranoside, both ¹H and ¹³C NMR are employed to confirm its structure.
The anomeric configuration (α or β) is determined primarily from the ¹H NMR spectrum by analyzing the coupling constant of the anomeric proton (H-1). In the case of the α-L-mannopyranoside configuration, the H-1 proton is in an equatorial orientation. This results in a small coupling constant (J₁,₂) value, typically around 1.5-1.8 Hz, due to the gauche relationship with the H-2 proton. dergipark.org.tr This small J value is a hallmark of the α-anomer in the L-rhamnose series.
¹³C NMR spectroscopy provides further confirmation of the structure. The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. The methylation or glycosylation of a hydroxyl group induces predictable shifts in the signals of the adjacent carbon atoms. This phenomenon, known as the α and β effect, is crucial for linkage analysis in more complex oligosaccharides. The α effect causes a downfield shift (7–11 ppm) for the carbon atom directly attached to the new group, while the β effect results in a smaller upfield shift (~1.2–4.0 ppm) for the adjacent carbon. chemicalpapers.com By comparing the ¹³C spectrum to that of the parent monosaccharide, the position of the pentyl group linkage can be definitively assigned.
The table below summarizes typical NMR data for a related reference compound, methyl α-L-rhamnopyranoside, which serves as a model for interpreting the spectra of this compound.
| Proton/Carbon | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Features |
| H-1 | ~4.65 (d, J = 1.5 Hz) dergipark.org.tr | C-1: ~101.8 | Small coupling constant confirms α-anomeric configuration. |
| H-2 | ~3.90 (dd) | C-2: ~70.5 | |
| H-3 | ~4.00 (dd) | C-3: ~71.5 | Downfield shift of this proton indicates acylation at this position in derivatives. dergipark.org.tr |
| H-4 | ~3.60 (t) | C-4: ~73.0 | |
| H-5 | ~3.75 (m) | C-5: ~69.0 | |
| H-6 (CH₃) | ~1.25 (d) | C-6: ~17.5 | Doublet signal characteristic of the C-6 methyl group. |
| OCH₂CH₂CH₂CH₂CH₃ | - | Pentyl Group Carbons | Signals for the pentyl chain would appear in the aliphatic region of the spectra. |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide valuable data.
The initial MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺), which confirms the molecular weight of the entire glycoside. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Tandem MS (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of glycosides typically occurs through two main pathways:
Glycosidic Bond Cleavage: The most common fragmentation involves the cleavage of the O-glycosidic bond between the sugar (glycone) and the alcohol moiety (aglycone). researchgate.netnih.gov This results in the loss of the pentyl group, generating a characteristic oxonium ion of the 6-deoxy-L-mannopyranose ring.
Sugar Ring Fragmentation: The sugar ring itself can undergo cleavage, often through retro-Diels-Alder (RDA) reactions or by losing small neutral molecules like water (H₂O). researchgate.netnih.gov These fragmentation patterns, often labeled as cross-ring cleavages, provide further evidence for the structure of the carbohydrate unit. researchgate.net
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the molecular structure, including the identity of both the sugar and the aglycone components. nih.gov
| Ion Type | Description | Significance |
| [M+Na]⁺ or [M+H]⁺ | Molecular ion adduct | Confirms the molecular weight of the entire molecule. |
| [Glycone]⁺ | Oxonium ion from glycosidic bond cleavage | Confirms the mass of the 6-deoxy-L-mannopyranose unit. |
| Cross-ring fragments | Ions resulting from cleavage of the sugar ring | Provides detailed structural information about the carbohydrate moiety. researchgate.netnih.gov |
| [Aglycone]⁺ | Ion corresponding to the pentyl group | Confirms the mass of the alcohol component. |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For a derivative of L-rhamnose like this compound, X-ray diffraction studies on a suitable single crystal would be expected to reveal the pyranose ring in a chair conformation. researchgate.net Specifically, L-pyranosides typically adopt a ¹C₄ conformation, where the C1, C2, C3, and C5 atoms are in the plane, C4 is below, and the anomeric carbon (C1) is above. This conformation is consistent with NMR and computational data.
The crystal structure would also precisely define the orientation of all substituent groups, including the hydroxyl groups and the anomeric pentoxy group. Furthermore, analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, that stabilize the solid-state architecture. The O-H···O hydrogen bonds are particularly important in defining the supramolecular structure of carbohydrates in the solid state.
| Structural Feature | Expected Observation | Reference |
| Pyranose Ring Conformation | ¹C₄ Chair | L-rhamnose derivatives |
| Anomeric Group Orientation | Axial or Equatorial | α-anomer typically axial in this conformation |
| Intermolecular Forces | O-H···O Hydrogen Bonds | Common in carbohydrate crystal structures nih.gov |
| Unit Cell Parameters | a, b, c, α, β, γ | Defines the crystal lattice nih.govnih.gov |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The key functional groups and their expected IR absorption regions are:
O-H Stretching: A strong and broad absorption band is expected in the region of 3500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups on the sugar ring. spectroscopyonline.com
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the pentyl chain and the pyranose ring appear just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). libretexts.org
C-O Stretching: The spectrum will show multiple strong bands in the fingerprint region, between 1200 and 1000 cm⁻¹. These absorptions are due to the C-O stretching vibrations of the alcohols and the ether linkage of the glycosidic bond and the pyranose ring. spectroscopyonline.comresearchgate.net
The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms that the sugar is in its cyclic pyranoside form and not an open-chain aldehyde.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (O-H) | Stretching | 3500 - 3300 | Strong, Broad |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Medium to Strong |
| Ether/Alcohol (C-O) | Stretching | 1200 - 1000 | Strong, often multiple bands |
Computational Chemistry for Conformational Analysis and Electronic Properties
Computational chemistry provides powerful theoretical insights into the structure, stability, and electronic nature of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies of Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be used to optimize the molecular geometry, predicting the most stable three-dimensional conformation. dergipark.org.trnih.gov
These calculations can confirm that the ¹C₄ chair conformation of the pyranose ring is the lowest energy state. dergipark.org.tr DFT is also employed to calculate various thermodynamic properties, such as electronic energy, enthalpy, and Gibbs free energy, which provide information about the molecule's stability. dergipark.org.tr Furthermore, DFT can be used to simulate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra, and to calculate NMR chemical shifts, providing a theoretical basis for experimental observations. nih.govmdpi.com
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand and predict chemical reactivity. wikipedia.orglibretexts.org
HOMO: Represents the ability of a molecule to donate electrons, indicating regions of nucleophilicity. youtube.comyoutube.com
LUMO: Represents the ability of a molecule to accept electrons, indicating regions of electrophilicity. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups, suggesting these are the primary sites for electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govmdpi.com It is used to predict how a molecule will interact with other chemical species. consensus.app In the MEP map of this compound, negative potential regions (typically colored red) are located around the electronegative oxygen atoms of the hydroxyl groups, indicating these are favorable sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Positive potential regions (blue) are found around the hydrogen atoms, particularly the hydroxyl hydrogens, which are susceptible to nucleophilic attack. researchgate.net
| Computational Method | Information Gained | Application |
| DFT | Optimized geometry, thermodynamic properties, simulated spectra | Confirmation of stable conformation, understanding of molecular stability. nih.govmdpi.com |
| FMO (HOMO/LUMO) | Electron-donating/accepting regions, reactivity | Prediction of reactive sites for chemical modifications. wikipedia.orgnih.gov |
| MEP | 3D charge distribution, electrostatic potential | Visualization of nucleophilic and electrophilic sites, prediction of non-covalent interactions. nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of interactions between this compound derivatives and their biological targets. These simulations provide atomic-level insights into the conformational stability of ligand-receptor complexes, the binding energetics, and the key intermolecular interactions that govern molecular recognition.
Recent research has employed MD simulations, often extending to 100 nanoseconds, to assess the stability of complexes formed between various mannopyranoside derivatives and their target proteins. researchgate.netnih.govnih.gov These simulations, conducted under conditions mimicking physiological environments, have consistently demonstrated the stable conformation and binding patterns of these derivatives within the active sites of their respective biomolecular targets. researchgate.netnih.gov
One key aspect revealed by MD simulations is the stability of the ligand within the binding pocket. For instance, simulations have shown that various mannopyranoside derivatives remain stably bound at the active site of proteins like protein 1R51. researchgate.net This stability is crucial for the sustained biological activity of the compound.
Furthermore, MD simulations, in conjunction with molecular docking, have been instrumental in rationalizing the binding affinities and non-bonding interactions of mannopyranoside derivatives with target receptors. researchgate.net These studies help in understanding the structure-activity relationships (SAR), where, for example, the combination of lauroyl and myristoyl acyl chains with mannopyranose was found to be particularly effective against certain bacteria. researchgate.net
The insights gained from MD simulations are critical for the rational design of novel and more potent derivatives. By understanding the dynamic behavior of the ligand-biomolecule complex, researchers can make informed modifications to the chemical structure of the lead compound to enhance its binding affinity and specificity.
Research Findings from MD Simulations
| Compound Type | Simulation Length | Target Biomolecule | Key Findings |
| Methyl α-D-mannopyranoside Derivatives | 100 ns | Protein 1R51 | Stable conformation and binding pattern at the active site. |
| Methyl α-D-mannopyranoside Derivatives | 100 ns | Receptor 6VMZ (Influenza A virus) | Stable complex formation. |
| Trityl Mannopyranoside Derivatives | 100 ns | Threonine synthase from B. subtilis | Stable conformation and binding pattern. |
| Methyl α-D-mannopyranosyl-(1->6)-alpha-D-mannopyranoside | Not specified | Not applicable (conformational analysis) | Revealed two main energy minima for the glycosidic linkage. nih.gov |
Binding Affinity Data from Related Studies
While direct MD simulation data for this compound is not extensively available, docking studies on related mannopyranoside derivatives provide valuable insights into their potential interactions.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |
| Uridine Derivatives | SARS-CoV-2 M pro (6LU7) | -6.0 to -7.8 |
| Uridine Derivatives | SARS-CoV-2 M pro (6Y84) | -5.9 to -7.7 |
| Trityl Mannopyranoside Derivative (Compound 3) | Threonine synthase (6CGQ) | -10.3 |
| Trityl Mannopyranoside Derivative (Compound 4) | Threonine synthase (6CGQ) | -10.2 |
| Methyl α-D-mannopyranoside Derivative (Compound 4) | Receptor 6VMZ | -7.2 |
| Methyl α-D-mannopyranoside Derivative (Compound 6) | Receptor 6VMZ | -7.0 |
These binding energy values, derived from molecular docking, indicate a strong potential for these compounds to interact favorably with their target proteins. researchgate.netnih.gov The subsequent MD simulations then confirm the stability of these interactions over time.
Biochemical Interactions and Glycobiology Research of Pentyl 6 Deoxy Alpha L Mannopyranoside
Glycoconjugate Formation and Investigation of Glycosylation Patterns
The specific structure of pentyl 6-deoxy-alpha-L-mannopyranoside makes it a useful building block in the chemical synthesis of more complex glycoconjugates. The pentyl group provides a hydrophobic aglycone, while the sugar moiety can act as a specific recognition element.
In synthetic carbohydrate chemistry, glycosyl donors and acceptors are used to build oligosaccharides and glycoconjugates. Deoxy sugars like 6-deoxy-L-mannose are crucial components of many bacterial cell surface glycans. oup.com The synthesis of analogs, such as this compound, allows for the creation of defined structures to investigate the specificity of glycosyltransferases—the enzymes responsible for synthesizing these glycans. nih.gov For instance, by using this compound as a glycosyl acceptor, researchers can probe the requirements of a specific glycosyltransferase, determining if the enzyme can tolerate the pentyl group and if the 6-deoxy feature is a critical recognition element.
Furthermore, the stereoselective synthesis of complex carbohydrates often relies on the directing effects of protecting groups on the sugar ring. nih.gov Studies on the glycosylation reactions of 6-deoxy-heptopyranosides have shown that protecting groups at the C-4 and C-6 positions are critical for achieving high stereoselectivity, a principle that also applies to the use of 6-deoxy-mannopyranoside derivatives in synthesis. nih.gov By incorporating this compound into synthetic schemes, researchers can investigate glycosylation patterns and develop methods for assembling oligosaccharides containing the L-rhamnose motif, which is vital for understanding bacterial pathogenesis and developing antibacterial therapies. oup.com
Substrate Activity in Glycosidase and Glycosyltransferase Assays
Glycosidases (or glycoside hydrolases) and glycosyltransferases are key enzymes in the metabolism and synthesis of carbohydrates. Assays for these enzymes are fundamental to understanding their function, regulation, and for identifying potential inhibitors. nih.gov this compound can serve as a valuable substrate analog in these assays.
In glycosidase assays, the compound can be tested as a potential substrate or competitive inhibitor. The enzyme's ability to cleave the glycosidic bond between the pentyl group and the sugar would indicate its tolerance for a hydrophobic aglycone and its specificity for the L-rhamnose moiety. The absence of the 6-hydroxyl group might affect binding to the enzyme's active site, providing insight into the specific hydrogen-bonding interactions required for catalysis.
For glycosyltransferases, which transfer a sugar from a donor (like a nucleotide sugar) to an acceptor, this compound can be used as an acceptor substrate. nih.govnih.gov Such experiments can elucidate the acceptor specificity of an enzyme. For example, a study on analogs of an acceptor substrate for a mycobacterial mannosyltransferase used similar alkyl glycosides with deoxy modifications to probe the enzyme's steric and hydrogen-bonding requirements. nih.gov Using this compound in a similar fashion would help characterize glycosyltransferases involved in the biosynthesis of 6-deoxysugar-containing glycans. oup.com
| Enzyme Type | Role of Compound | Information Gained | Potential Outcome |
|---|---|---|---|
| Glycosidase | Substrate Analog / Inhibitor | Enzyme specificity for aglycone and sugar moiety; role of C-6 hydroxyl group in binding. | Determination of kinetic parameters (Km, Ki); identification of novel inhibitors. |
| Glycosyltransferase | Acceptor Substrate | Acceptor specificity; tolerance for hydrophobic aglycone and 6-deoxy modification. | Characterization of enzyme function in biosynthetic pathways. nih.gov |
Molecular Recognition and Binding Studies
Lectins are proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, signaling, and immune responses. ontosight.ai The mannose/L-fucose binding lectins are a well-studied class. Mannan-binding lectin (MBL), for example, is a key component of the innate immune system that recognizes carbohydrate patterns on the surface of pathogens. wikipedia.org
The binding of lectins to mannose-containing ligands is often dependent on the hydroxyl groups at the C-3 and C-4 positions of the sugar ring. researchgate.net However, modifications at other positions can significantly impact affinity. Studies using various deoxy derivatives of D-glucopyranose with lectins like Concanavalin (B7782731) A (ConA) showed that 6-deoxy-D-glucopyranose did not bind, suggesting the 6-hydroxyl group is critical for interaction in that context. nih.gov While this compound has the L-manno configuration (L-rhamnose), this finding highlights the importance of the 6-position. The interaction of this specific compound with mannose-binding lectins would clarify the role of the 6-deoxy feature and the hydrophobic pentyl group in lectin recognition. The pentyl group could potentially engage in hydrophobic interactions within the lectin's binding site, possibly enhancing affinity. nih.gov
Carbohydrates serve as recognition markers for a variety of cell surface receptors, mediating processes like cellular uptake and signaling. The mannose receptor (CD206) and the mannose-6-phosphate (B13060355) receptor are prime examples of lectin-like receptors that bind mannosylated ligands to mediate endocytosis and intracellular trafficking. mdpi.comnih.gov
Synthetic mannosides are widely explored as ligands to target these receptors for applications such as drug delivery to macrophages and dendritic cells, which highly express the mannose receptor. mdpi.comsigmaaldrich.com The affinity of these ligands can be enhanced by creating multivalent structures or by modifying the core mannoside. sigmaaldrich.com this compound can be considered a foundational structure for developing more complex ligands. While L-rhamnose is not the primary ligand for the mannose receptor (which prefers D-mannose), its structural similarity allows it to be used in studies to probe the receptor's binding pocket specificity. Furthermore, other receptors may specifically recognize 6-deoxy sugars.
Direct interactions between simple alkyl glycosides and nucleic acids are not a major area of research, as DNA recognition is typically mediated by proteins or complex molecules with specific functionalities like intercalating rings or functionalities capable of forming extensive hydrogen bonds with the DNA bases or backbone. However, some compounds can damage DNA through the transfer of alkyl groups to the DNA bases, a process known as alkylation. nih.gov
While this compound itself is not a classical alkylating agent, the broader field has seen the development of DNA-catalyzed glycosylation, where deoxyribozymes (DNA enzymes) can transfer a sugar moiety from a glycosyl donor onto a DNA oligonucleotide. rsc.org This indicates that nucleic acids can participate in glycosylation chemistry, although the direct, non-covalent binding of a simple glycoside like this compound to DNA has not been extensively studied and is likely to be weak and non-specific. The main route of interaction would likely be through enzymes that act on DNA, such as DNA glycosylases, which cleave the bond between a base and the deoxyribose sugar as part of DNA repair pathways. nih.gov
Role as Biochemical Probes and Tools in Glycobiology Research
Synthetic glycosides with modified structures are invaluable as biochemical probes to explore biological systems. ontosight.ai this compound embodies two key modifications—the pentyl aglycone and the 6-deoxy feature—that make it a useful tool.
Probing Hydrophobic Interactions: The pentyl group provides a simple, defined hydrophobic tail. This allows researchers to investigate how hydrophobic or amphiphilic properties influence the recognition of the sugar by proteins, such as enzymes or lectins that may have extended binding sites accommodating both the glycan and aglycone. nih.govnih.gov
Mapping Hydrogen-Bonding Networks: The removal of the 6-hydroxyl group allows for a precise investigation of its role in molecular recognition. ontosight.ai By comparing the binding or processing of this compound with its hydroxylated counterpart (pentyl L-mannopyranoside), researchers can determine if a hydrogen bond involving the 6-hydroxyl is a critical component of the interaction. This approach has been used to probe the substrate specificity of enzymes involved in mycobacterial lipoarabinomannan biosynthesis. nih.gov
By attaching reporter groups (like fluorophores or biotin) to the pentyl chain, this compound could be converted into a more direct probe for use in techniques like fluorescence polarization, surface plasmon resonance, or affinity chromatography to study carbohydrate-binding proteins.
| Structural Feature | Description | Application in Glycobiology Research |
|---|---|---|
| Pentyl Group (Aglycone) | A five-carbon alkyl chain attached to the anomeric carbon. | Provides a hydrophobic handle to study amphiphilic interactions in protein binding sites; serves as a synthetic anchor point. ontosight.ai |
| 6-Deoxy Modification | Absence of the hydroxyl group at the C-6 position of the mannose ring. | Used to probe the importance of the C-6 hydroxyl group in hydrogen-bonding networks for enzyme or lectin recognition. nih.gov |
| alpha-L-Manno Configuration | Stereochemistry identical to L-rhamnose. | Allows for specific probing of proteins that recognize L-rhamnose, a common component of bacterial glycans. oup.com |
Investigations into Enzymatic Modifications and Biosynthetic Pathways
While this compound is a synthetic compound, research into the enzymatic processes governing the formation of its core components—the L-rhamnose (6-deoxy-L-mannose) moiety and the α-glycosidic linkage—provides significant insight into its biochemical context. Investigations in this area primarily focus on two aspects: the enzymatic synthesis of alkyl rhamnosides, which mirrors the structure of the target compound, and the natural biosynthetic pathways that produce the activated L-rhamnose sugar donor required for glycosylation.
Enzymatic Synthesis of Alkyl Rhamnosides
The formation of the glycosidic bond in compounds like this compound can be achieved enzymatically, offering a green chemistry alternative to traditional chemical synthesis. The primary enzymes utilized for this purpose are α-L-rhamnosidases (EC 3.2.1.40). Typically, these enzymes catalyze the hydrolysis of terminal α-L-rhamnose residues from glycoconjugates. However, under specific conditions, their catalytic activity can be reversed to synthesize new glycosidic bonds through two main strategies: reverse hydrolysis and transglycosylation. beilstein-journals.org
Reverse Hydrolysis: This thermodynamically controlled process involves the direct condensation of a free monosaccharide (L-rhamnose) with an acceptor molecule, such as an alcohol. researchgate.net By using a high concentration of substrates and limiting the water content in the reaction medium, the equilibrium of the reaction is shifted from hydrolysis towards synthesis. Research has demonstrated the successful synthesis of short-chain alkyl-α-L-rhamnosides using this method. For instance, α-rhamnosidase has been used with L-rhamnose as the glycosyl donor and various water-soluble alcohols (methanol, ethanol, propanol) as acceptors. nih.govresearchgate.net
Transglycosylation: This kinetically controlled process involves the transfer of a rhamnosyl group from a donor glycoside (e.g., p-nitrophenyl-α-L-rhamnopyranoside or natural flavonoids like naringin) to an acceptor molecule. nih.govcftri.res.in The enzyme cleaves the donor and forms a transient glycosyl-enzyme intermediate, which is then intercepted by an acceptor molecule (like pentanol) instead of water. beilstein-journals.org This method can be more efficient than reverse hydrolysis but requires an activated glycosyl donor. Studies using recombinant α-L-rhamnosidase from Aspergillus terreus have successfully synthesized a range of α-L-rhamnosides, including those with cyclohexyl and 2-phenylethyl acceptors. nih.gov
The following table summarizes findings from studies on the enzymatic synthesis of various alkyl rhamnosides.
| Enzyme Source | Reaction Type | Glycosyl Donor | Acceptor Molecule | Product | Yield | Reference |
| Fungal α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | Methanol | Methyl-α-L-rhamnoside | 68% | researchgate.net |
| Fungal α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | Ethanol | Ethyl-α-L-rhamnoside | ~55% | researchgate.net |
| Fungal α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | Propanol | Propyl-α-L-rhamnoside | ~30% | researchgate.net |
| Aspergillus terreus | Reverse Hydrolysis | L-Rhamnose | Cyclohexanol | Cyclohexyl α-L-rhamnopyranoside | N/A | nih.gov |
| Alternaria sp. L1 | Reverse Hydrolysis | L-Rhamnose | D-Mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% | researchgate.net |
Biosynthetic Pathways of L-Rhamnose
In nature, the 6-deoxy-L-mannose (L-rhamnose) moiety is not synthesized as a free sugar for direct glycosylation. Instead, it is produced as an activated nucleotide sugar, most commonly deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), which serves as the donor substrate for glycosyltransferases. mdpi.com This biosynthetic pathway is highly conserved in many bacteria and plants and involves a sequence of four enzymatic reactions. nih.gov
The pathway begins with D-glucose-1-phosphate and proceeds as follows:
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first step, transferring a deoxythymidine monophosphate (dTMP) group from deoxythymidine triphosphate (dTTP) to D-glucose-1-phosphate (G1P), forming dTDP-D-glucose. mdpi.comresearchgate.net
RmlB (dTDP-D-glucose 4,6-dehydratase): This enzyme catalyzes the NAD⁺-dependent dehydration of dTDP-D-glucose at the C4 and C6 positions, resulting in the intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govfrontiersin.org
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme performs a double epimerization at the C3 and C5 positions of the intermediate, converting it to dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose). nih.govresearchgate.net
RmlD (dTDP-4-keto-L-rhamnose reductase): In the final step, this NADPH-dependent reductase reduces the keto group at the C4 position to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. mdpi.com
The sequential steps of this critical pathway are detailed in the table below.
| Step | Substrate | Enzyme | Product | Reference |
| 1 | D-Glucose-1-Phosphate + dTTP | RmlA | dTDP-D-glucose | mdpi.com |
| 2 | dTDP-D-glucose | RmlB | dTDP-4-keto-6-deoxy-D-glucose | nih.gov |
| 3 | dTDP-4-keto-6-deoxy-D-glucose | RmlC | dTDP-4-keto-L-rhamnose | nih.gov |
| 4 | dTDP-4-keto-L-rhamnose | RmlD | dTDP-L-rhamnose | mdpi.com |
Once synthesized, dTDP-L-rhamnose is utilized by a class of enzymes called rhamnosyltransferases (RhaTs) . These enzymes catalyze the transfer of the L-rhamnosyl moiety from the dTDP-L-rhamnose donor to a wide variety of acceptor molecules, including lipids, proteins, and other sugars, to form natural rhamnose-containing glycoconjugates. portlandpress.comresearchgate.net The specificity of the rhamnosyltransferase for both the donor and the acceptor determines the final structure of the natural product. nih.govoup.com
Research Applications of Pentyl 6 Deoxy Alpha L Mannopyranoside Derivatives in Biological Systems
Antimicrobial and Antiviral Research: In Vitro Studies and Mechanisms
Derivatives of 6-deoxy-alpha-L-mannopyranoside, also known as rhamnopyranosides, have been the subject of extensive research to evaluate their potential as antimicrobial and antiviral agents. These studies often involve the synthesis of various analogs to understand their structure-activity relationships.
Recent research has focused on the synthesis and antimicrobial testing of novel rhamnopyranoside fatty acid esters. nih.gov In one such study, various stearoyl rhamnopyranoside derivatives were synthesized and evaluated for their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov While most of the synthesized compounds showed limited activity against bacteria, some demonstrated moderate antibacterial effects. nih.gov Notably, fully esterified rhamnopyranosides with increased lipophilicity exhibited greater antifungal susceptibility than antibacterial activity. nih.gov For example, a pentanoyl derivative of 2,3-di-O-stearate showed significant antifungal activity against Fusarium equiseti and Aspergillus flavus, even outperforming standard antibiotics in some cases. nih.gov
The mechanism of action for many antimicrobial agents involves the disruption of microbial cell membranes or the inhibition of essential cellular processes. mcgill.ca For instance, some antimicrobial peptides work by increasing the permeability of the outer membrane of Gram-negative bacteria. nih.gov While the precise mechanisms for pentyl 6-deoxy-alpha-L-mannopyranoside derivatives are still under investigation, it is hypothesized that their amphiphilic nature, combining a hydrophilic sugar head with a lipophilic pentyl tail, facilitates their interaction with and disruption of microbial cell membranes.
In the realm of antiviral research, a related compound, 6-pentyl-α-pyrone, has demonstrated antiviral activity against bovine coronavirus, which is often used as a model for human coronaviruses. nih.gov This suggests that pentyl-containing compounds may have potential as antiviral agents, warranting further investigation into the antiviral properties of this compound and its derivatives.
Table 1: Antimicrobial Activity of Selected Rhamnopyranoside Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| Pentanoyl derivative of 2,3-di-O-stearate | Fusarium equiseti | High Antifungal | nih.gov |
| Pentanoyl derivative of 2,3-di-O-stearate | Aspergillus flavus | High Antifungal | nih.gov |
| Methyl 4-O-palmitoyl-α-L-rhamnopyranoside derivatives | Various Bacteria and Fungi | Moderate Antibacterial and Antifungal | semanticscholar.org |
| Methyl 6-O-cinnamoyl-α-d-mannopyranoside derivatives | Various Bacteria and Fungi | Promising Antifungal | nih.gov |
Immunological Studies: Antigenicity and Antibody Profiling
The study of carbohydrate-protein interactions is crucial for understanding numerous biological processes, including the immune response. ontosight.ai Glycosides like this compound can be utilized as probes to investigate these interactions. ontosight.ai The esterification of rhamnose moieties has been shown to be important in creating compounds with antigenic properties. nih.gov
In one study, an L-rhamnose-based hydrogelator was synthesized to form nanofibrils. These supramolecular structures were found to suppress the antibody response in mice to a protein antigen, demonstrating a novel approach to immunomodulation. nih.gov This suggests that the presentation of rhamnose on a larger scaffold can significantly alter its immunological properties. While this study did not use this compound directly, it highlights the potential for derivatives of 6-deoxy-L-mannose to influence immune responses. The pentyl group in this compound could potentially act as a hydrophobic anchor, influencing how the sugar moiety is presented to the immune system.
Development of Glycan-Based Microarrays for Biological Screening
Glycan microarrays are powerful tools for high-throughput screening of carbohydrate-binding proteins, antibodies, and other biomolecules. These arrays consist of a series of glycans immobilized on a solid surface, allowing for the rapid assessment of binding events. The development of novel microarray systems with improved sensitivity and reduced measurement time is an active area of research. nih.gov
Exploration in Chemical Biology for Modulating Cellular Processes
This compound and its derivatives are valuable tools in chemical biology for probing and modulating cellular processes. ontosight.ai As synthetic glycosides, they can be designed to mimic or inhibit the interactions of natural carbohydrates, which are involved in a wide array of cellular functions, including cell signaling and pathogenesis. ontosight.ai
The synthesis of deoxy and methoxy (B1213986) analogs of related mannopyranosides has been undertaken to probe the substrate specificity of enzymes involved in the biosynthesis of mycobacterial lipoarabinomannan, a key component of the mycobacterial cell wall. nih.gov These analogs help to elucidate the steric and hydrogen-bonding requirements of the enzyme's active site. nih.gov Similarly, analogs of this compound could be synthesized to study enzymes that recognize L-rhamnose, a common component of bacterial polysaccharides. By systematically modifying the structure of the glycoside, researchers can gain insights into the molecular basis of carbohydrate recognition by proteins.
Applications as Components of Complex Natural Products and Analog Synthesis
L-rhamnose is a constituent of many complex natural products with diverse biological activities, including flavonoids and bacterial polysaccharides. semanticscholar.orgresearchgate.net The synthesis of natural product analogs containing 6-deoxy-alpha-L-mannopyranoside moieties is a strategy for developing new therapeutic agents and understanding their mechanisms of action.
The synthesis of various acylated derivatives of methyl α-L-rhamnopyranoside has been reported, with the goal of creating novel compounds with biological importance. semanticscholar.orgresearchgate.net These synthetic efforts often involve regioselective acylation to introduce different functional groups at specific positions on the sugar ring. nih.gov Furthermore, the synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside has been described, where other sugar units are attached to the rhamnose core. nih.gov These complex structures can be used to mimic naturally occurring oligosaccharides and to study their biological roles. Cobalt catalysis has emerged as a useful tool in the total synthesis of complex natural products, including terpenoids. frontiersin.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Stereochemical Control
The precise three-dimensional arrangement of atoms, or stereochemistry, in glycosides like pentyl 6-deoxy-alpha-L-mannopyranoside is critical to their biological function. Consequently, a significant area of research is the development of novel synthetic methods that offer superior control over this stereochemistry. Traditional chemical synthesis of such molecules can be complex, often requiring multiple protection and deprotection steps.
Emerging strategies focus on achieving high stereoselectivity to produce the desired anomer (in this case, the alpha-anomer) exclusively. One such advanced methodology is intramolecular aglycon delivery (IAD), which has been successfully used for the stereoselective construction of complex rhamnopyranosides. acs.org This approach involves tethering the alcohol (aglycon) to the sugar donor, which facilitates its delivery to a specific face of the molecule, thereby controlling the stereochemical outcome of the glycosidic bond formation. Another technique involves the use of specific glycosyl donors, such as deoxyglycosyl chlorides, in coupling reactions promoted by agents like silver trifluoromethanesulfonate (B1224126) to introduce deoxy functionalities with high precision. nih.gov Lipase-mediated resolution is another powerful tool for achieving the asymmetric synthesis of chiral building blocks for complex molecules. mdpi.com These innovative routes are pivotal for creating structurally perfect glycosides for research and therapeutic applications.
Advancements in Chemoenzymatic Production and Glycosynthase Engineering
Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes), represents a promising frontier for the production of alkyl glycosides. lu.se This method offers milder reaction conditions and avoids the need for extensive protecting group manipulations, making it a "greener" alternative to purely chemical synthesis. lu.seresearchgate.net For the synthesis of alkyl α-L-rhamnosides, enzymes like α-rhamnosidase have been effectively used to catalyze the glycosylation of alcohols. researchgate.net
A key innovation in this field is the development of "glycosynthases." These are engineered mutant glycosidase enzymes in which the catalytic nucleophile has been altered, rendering them incapable of hydrolysis but still able to catalyze the formation of glycosidic bonds with high efficiency when provided with an activated sugar donor (e.g., a glycosyl fluoride). nih.gov Protein engineering and directed evolution techniques are being used to create novel glycosynthases with enhanced activity or altered substrate specificity, expanding the range of glycosides that can be synthesized. nih.gov This technology is crucial for the efficient and scalable production of specific compounds like this compound.
Integration of High-Throughput Screening with Glycoside Synthesis
The discovery of novel glycosides and the optimization of their synthesis are being accelerated by the integration of high-throughput screening (HTS) methods. HTS allows for the rapid testing of large libraries of compounds or reaction conditions. bioglyco.com In the context of glycoside synthesis, HTS can be used to screen for new, highly active glycosyltransferase enzymes or to rapidly optimize reaction parameters such as substrate concentrations, temperature, and solvents.
Several innovative HTS assays have been developed specifically for glycosylation reactions. One such method uses a biphasic liquid-liquid extraction system to separate the more polar glycoside product from the non-polar starting material, allowing for rapid detection via absorbance or fluorescence. nih.gov Another advanced technique employs fluorescence-based screening in intact E. coli cells to evolve glycosyltransferases with significantly higher catalytic efficiency. researchgate.net These HTS methodologies are instrumental in the directed evolution of enzymes and the discovery of novel bioactive glycosides, streamlining a process that was once slow and labor-intensive.
Deeper Elucidation of Structure-Function Relationships via Advanced Computational Methods
Understanding how the specific structure of this compound relates to its biological function is a central goal of current research. Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for achieving this. researchgate.net These in silico techniques allow researchers to model the interaction between the glycoside and its target proteins at an atomic level.
Molecular docking can predict the preferred binding orientation of the glycoside within the active site of a protein, providing insights into the specific interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex. nih.gov MD simulations can then be used to observe the dynamic behavior of this complex over time, assessing its stability and revealing conformational changes that may occur upon binding. researchgate.net These computational approaches have been used to study various mannopyranoside derivatives, correlating their binding affinities with potential antimicrobial or antiviral activities. researchgate.netnih.gov By providing a detailed view of molecular interactions, these methods guide the rational design of new glycoside derivatives with enhanced or novel functions. nih.govresearchgate.net
Discovery of New Biochemical Roles and Interactions
While this compound is recognized as a tool for studying carbohydrate-protein interactions, ongoing research is uncovering new and diverse biochemical roles. ontosight.ai Studies have shown that various derivatives of mannopyranosides possess significant biological activities of their own. For instance, certain acylated mannopyranoside derivatives have demonstrated promising antifungal and antibacterial properties. researchgate.netnih.gov
The structural modifications, such as the pentyl aglycon and the 6-deoxy feature, alter the molecule's physical properties, influencing its interaction with biological systems. ontosight.ai Beyond its use in basic research, pentyl rhamnoside has been synthesized and evaluated for use in cosmetic formulations as a cosurfactant, where it contributes to creating microemulsions with good hydration properties. nih.gov The investigation into related compounds like 6-pentyl-alpha-pyrone has revealed potent antifungal and antibiofilm activities, suggesting that the pentyl moiety can be a key feature for biological efficacy against various pathogens. frontiersin.org This expanding scope of activity highlights the potential for discovering further therapeutic and industrial applications for this class of molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pentyl 6-deoxy-α-L-mannopyranoside, and what critical steps ensure regioselectivity?
- Methodological Answer : Synthesis typically involves glycosylation reactions using trichloroacetimidate donors or enzymatic approaches. For example, enzymatic hydrolysis with α-L-rhamnosidase (e.g., from Fusarium moniliforme) in phosphate buffer (pH 10.5, 30°C) selectively cleaves glycosidic bonds while preserving the 6-deoxy moiety . Purification via flash chromatography on silica gel and validation by TLC/HPLC ensures product integrity. Key steps include inert gas handling to prevent oxidation and moisture control to avoid side reactions .
Q. How is NMR spectroscopy utilized to characterize pentyl 6-deoxy-α-L-mannopyranoside derivatives?
- Methodological Answer : 1D/2D NMR (e.g., H, C, HSQC) resolves stereochemistry and substitution patterns. For instance, H NMR signals at δ 1.2–1.4 ppm confirm the pentyl chain, while anomeric proton couplings ( ~1–3 Hz) verify the α-L-manno configuration. C NMR distinguishes the 6-deoxy group (absence of C6-OH signal) and glycosidic linkages (C1 at ~95–105 ppm). Comparative analysis with reference spectra of related glycosides (e.g., methyl ethers) aids assignment .
Q. What enzymatic methods are employed for selective glycosylation in 6-deoxyhexopyranoside synthesis?
- Methodological Answer : Glycosyltransferases or hydrolases (e.g., α-L-rhamnosidases) catalyze regioselective glycosylation. A protocol involves incubating naringin with purified enzymes in phosphate buffer (0.5 M, pH 10.5) at 30°C, followed by TLC monitoring (butanol:acetic acid:water = 40:11:29). Enzymatic specificity avoids protection/deprotection steps, streamlining synthesis .
Advanced Research Questions
Q. How can chromatographic anomalies between manno- and talopyranoside derivatives be resolved during structural analysis?
- Methodological Answer : Manno- and talo-isomers exhibit distinct TLC/HPLC retention due to conformational differences (e.g., vs. chair forms). Advanced separation involves HILIC columns with acetonitrile/water gradients. For example, methyl ethers of 6-deoxy-3-C-methyl-α-L-mannopyranoside show lower values than talo counterparts due to axial hydroxyl interactions. Conformational analysis via NOESY or molecular dynamics clarifies these differences .
Q. What strategies resolve contradictions in binding affinity data for pentyl 6-deoxy-α-L-mannopyranoside in lectin interactions?
- Methodological Answer : Discrepancies arise from lectin conformational flexibility (e.g., concanavalin A) or solvent effects. Use X-ray crystallography (e.g., 6-Å resolution structures) to map binding pockets, identifying key residues (e.g., Tyr-12, Asp-16) involved in sugar recognition . Surface plasmon resonance (SPR) under controlled pH and ionic strength quantifies binding kinetics, while competitive assays with iodinated analogs (e.g., methyl 2-iodoacetimido-2-deoxy-α-D-glucopyranoside) validate specificity .
Q. How does molecular modeling contribute to understanding the conformational stability of pentyl 6-deoxy-α-L-mannopyranoside in aqueous solutions?
- Methodological Answer : MD simulations (e.g., AMBER or GROMACS) predict solvent interactions and chair-flipping energetics. For instance, the 6-deoxy group reduces steric hindrance, stabilizing the conformation in water. Free energy calculations (e.g., umbrella sampling) compare manno vs. talo derivatives, explaining solubility differences. Pair these with experimental CD spectra or coupling constants for validation .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data for 6-deoxyhexopyranoside derivatives?
- Methodological Answer : Contradictions often stem from solvent polarity or temperature effects. Re-run spectra in deuterated DMSO (for OH group observation) or DO (for aqueous stability). Use HMBC to confirm glycosidic linkages and compare with synthetic standards (e.g., phyproof® reference substances). Cross-validate with HRMS (e.g., [M+Na] peaks) to rule out impurities .
Q. What experimental controls are critical for reproducibility in enzymatic synthesis of 6-deoxy sugars?
- Methodological Answer : Include negative controls (enzyme-free reactions) to rule out non-enzymatic hydrolysis. Monitor pH stability (buffers like Tris or phosphate) and metal ion effects (e.g., Mn activation of lectins). Quantify yields via HPLC with evaporative light scattering detection (ELSD) and validate enzyme activity units (U/mg) before each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
